molecular formula C17H16N4O2 B11145702 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11145702
M. Wt: 308.33 g/mol
InChI Key: MBOXHYYDEAVBNU-UHFFFAOYSA-N
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Description

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a phthalazine-derived acetamide compound characterized by a 1-oxophthalazinyl core linked via an acetamide bridge to a 2-(4-pyridyl)ethyl substituent. The pyridyl ethyl group may enhance solubility and receptor-binding interactions compared to other substituents.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)15-4-2-1-3-14(15)11-20-21/h1-6,8-9,11H,7,10,12H2,(H,19,22)

InChI Key

MBOXHYYDEAVBNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves the reaction of phthalazinone derivatives with pyridine-based intermediates. One common method includes the acylation of 2-(4-pyridyl)ethylamine with 1-oxo-2(1H)-phthalazinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The phthalazinyl core is shared among analogs, but substitutions at the 1-oxo position and the acetamide side chain vary significantly, influencing physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents on Phthalazinyl Core Acetamide Side Chain Molecular Weight (g/mol) Key Data/Notes
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide (Target Compound) C₁₇H₁₅N₃O₂ None N-[2-(4-pyridyl)ethyl] 293.32 Hypothesized CNS activity
2-(7,8-Dimethoxy-1-oxophthalazin-2-yl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]acetamide () C₂₀H₁₇N₅O₃S 7,8-Dimethoxy N-[4-(4-pyridyl)-1,3-thiazol-2-yl] 407.45 Higher polarity due to thiazole and methoxy groups
N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide () C₂₃H₁₈ClN₃O₂ 4-Phenyl N-(4-chlorobenzyl) 403.86 Increased lipophilicity from chlorobenzyl
Y041-9473: 2-[1-oxo-2(1H)-phthalazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide () C₁₇H₁₉N₅O₂ None N-[(1,3,5-trimethylpyrazol-4-yl)methyl] 325.37 Compact pyrazole group may improve metabolic stability

Pharmacological Implications

  • Receptor Binding : The pyridyl ethyl group in the target compound may favor interactions with amine-binding receptors (e.g., GPR139), while thiazole () or pyrazole () substituents could alter selectivity .
  • Metabolic Stability : The trimethylpyrazole group in may resist oxidative metabolism better than the pyridyl ethyl group .

Biological Activity

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a phthalazinone moiety and a pyridine substituent, suggesting possible interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of phthalazinone have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains ranged from 64 to 128 µg/mL, indicating its potential as a lead compound for the development of new antimicrobial agents.

Antioxidant Activity

Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. This property is critical in mitigating oxidative stress-related diseases. The compound's effectiveness was comparable to standard antioxidants such as ascorbic acid in DPPH and ABTS radical scavenging assays.

Study 1: Antitumor Effects

In a study conducted on human cancer cell lines, the compound was tested for its cytotoxic effects using the MTT assay. The findings revealed that:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HCT11610.0Inhibition of migration

These results underscore the potential of this compound as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various pathogens, yielding the following MIC results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

The study concluded that the compound could serve as a scaffold for developing new antibiotics, particularly against resistant strains.

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